![molecular formula C13H17NO3S B2930333 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane CAS No. 1788044-07-4](/img/structure/B2930333.png)

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

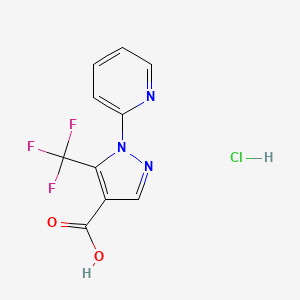

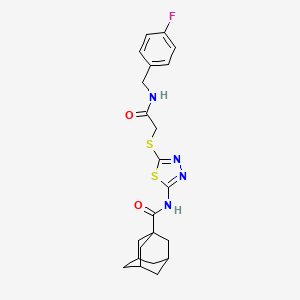

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a chemical compound with the molecular formula C₁₃H₁₇NO₃S. It has a molecular weight of 267.09 . The compound is characterized by a bicyclic structure, which includes a tosyl group .

Molecular Structure Analysis

The molecular structure of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is characterized by a bicyclic structure, which includes a tosyl group . The InChI code for this compound is 1S/C13H17NO3S/c1-9-7-10(2)14(19(3,16)17)12-8-13(18-11(12)4)5-6-15-9/h7,11-12H,5-6,8H2,1-4H3 .Physical And Chemical Properties Analysis

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane is a solid compound . The compound’s IUPAC name is (1R,4R)-2-oxa-5-azabicyclo [2.2.2]octane (1S,4S)-2-oxa-5-azabicyclo [2.2.2]octane oxalate .Wissenschaftliche Forschungsanwendungen

Diastereoselective Construction and Synthesis Methods

Researchers have explored the diastereoselective construction of related bicyclic scaffolds using chiral α-hydroxyaldehyde derivatives. For instance, a study by Mahía et al. (2017) demonstrated the aza-Prins cyclization to afford highly diastereoselective 6-oxa-2-azabicyclo[3.2.1]octane derivatives, showcasing a novel route toward the asymmetric synthesis of these compounds from chiral precursors (Mahía et al., 2017).

Functionalization and Derivatization

The development of methods for functionalizing the bicyclic frameworks is another area of interest. Armstrong and Bergmeier (2017) presented a method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, highlighting the versatility of these scaffolds in organic synthesis and their potential applications in medicinal chemistry (Armstrong & Bergmeier, 2017).

Application in Natural Product Synthesis

The oxabicyclo[3.2.1]octane framework is also significant in the synthesis of biologically important compounds, including natural products. Ievlev et al. (2016) discussed the synthesis of polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane, which are essential in creating oxygen heterocyclic natural molecules and have applications in the development of pharmaceuticals and agrochemicals (Ievlev et al., 2016).

Novel Synthetic Routes

The exploration of novel synthetic routes for the preparation of bicyclic structures is crucial for expanding the toolbox of organic chemists. Cui et al. (2015) reported a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol to 8-oxa-3-azabicyclo[3.2.1]octane, a valuable building block, catalyzed by Pt/NiCuAlOx, showcasing an innovative approach to synthesizing these complex structures (Cui et al., 2015).

Chiral Catalysis

Chiral derivatives of azabicyclo[3.3.0]octanes have been utilized as chiral auxiliaries and catalytic sources in asymmetric syntheses, demonstrating the potential of these compounds in stereoselective organic synthesis. Basavaiah et al. (2007) synthesized and employed (5S)-1-Aza-2-imino-3-oxa-4,4-diphenylbicyclo(3.3.0)octane in the borane-mediated asymmetric reduction of prochiral ketones, achieving high enantiomeric excesses (Basavaiah et al., 2007).

Safety and Hazards

The safety information for 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-10-2-6-13(7-3-10)18(15,16)14-8-12-5-4-11(14)9-17-12/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKDOJVLLNMQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC2CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)

![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)

![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)

![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)

![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930270.png)